5-乙氧基-1H-吲哚-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

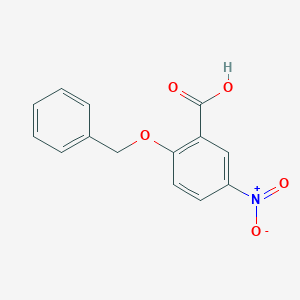

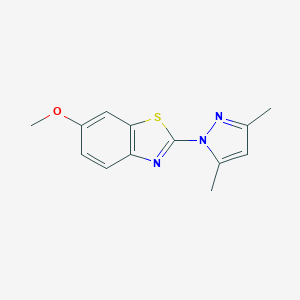

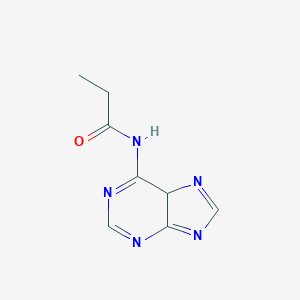

5-Ethoxy-1H-indol-4-ol is an organic compound with the chemical structure C10H13NO2 . It appears as colorless crystals or solids at room temperature . It has high chemical activity due to the presence of ketone and ester functional groups . This compound is an important organic synthesis intermediate and has a wide range of applications in drug synthesis, natural product synthesis, and materials science .

Synthesis Analysis

The synthesis of 5-Ethoxy-1H-indol-4-ol is usually completed by organic synthesis methods between compounds . Specific synthetic pathways include corresponding starting material reactions, ligand reactions, and oxidation reactions .

Molecular Structure Analysis

The molecular formula of 5-Ethoxy-1H-indol-4-ol is C10H11NO2 . It has a molar mass of 177.2 g/mol .

Physical And Chemical Properties Analysis

5-Ethoxy-1H-indol-4-ol has a predicted density of 1.258±0.06 g/cm3 and a predicted boiling point of 365.9±22.0 °C . It has a pKa value of 8.33±0.50 .

科学研究应用

抗病毒和抗炎应用

吲哚衍生物据报道具有抗病毒和抗炎活性。 具有吲哚结构的化合物已显示出对 H1N1 和呼吸道合胞病毒 (RSV) 等病毒的有效性。 它们还表现出镇痛活性,与传统药物相比,其溃疡生成指数较低 .

抗癌应用

人们一直在探索吲哚衍生物的结构来治疗癌细胞。 它们与各种生物途径相互作用的能力使它们成为抗癌药物的有希望的候选者 .

抗菌应用

吲哚,无论是天然的还是合成的,都显示出各种生物学上至关重要的特性,包括抗菌活性。 这使它们在开发新型抗生素方面具有价值 .

抗结核应用

一些吲哚衍生物的体外抗结核活性已针对结核分枝杆菌和牛分枝杆菌进行了研究,结果令人鼓舞 .

抗糖尿病和抗疟疾应用

吲哚衍生物也因其多种药理活性而被研究其在治疗糖尿病和疟疾方面的潜力 .

植物生长调节

作用机制

Target of Action

5-Ethoxy-1H-indol-4-ol is an indole derivative. Indole derivatives are known to bind with high affinity to multiple receptors . They are important types of molecules and natural products that play a main role in cell biology . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that can lead to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the treatment of various disorders in the human body .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

实验室实验的优点和局限性

One advantage of using 5-Ethoxy-1H-indol-4-ol in lab experiments is its relatively low toxicity compared to other chemical compounds. It is also relatively easy to synthesize using various methods. However, one limitation is its low solubility in aqueous solutions, which may limit its use in certain experiments.

未来方向

There are several future directions for the study of 5-Ethoxy-1H-indol-4-ol. One direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the exploration of its potential use as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Additionally, there is potential for the development of new materials with unique properties using 5-Ethoxy-1H-indol-4-ol as a building block.

合成方法

The synthesis of 5-Ethoxy-1H-indol-4-ol can be achieved through various methods, including the Fischer indole synthesis, Pictet-Spengler reaction, and the Bischler-Napieralski reaction. The Fischer indole synthesis involves the reaction between an aryl hydrazine and a ketone or aldehyde in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction between an aldehyde or ketone and an amino acid to form an iminium ion, which then undergoes cyclization to form the indole ring. The Bischler-Napieralski reaction involves the reaction between a β-amino ketone and a halogenated aromatic compound in the presence of a Lewis acid catalyst.

安全和危害

Due to its chemical activity, appropriate safety practices should be followed when handling 5-Ethoxy-1H-indol-4-ol . This includes wearing protective gloves and glasses, avoiding contact with skin and eyes, and keeping away from sources of fire . It’s also important to ensure proper ventilation when using this compound to avoid inhalation or ingestion . In case of ingestion or exposure, seek medical attention immediately .

属性

IUPAC Name |

5-ethoxy-1H-indol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-9-4-3-8-7(10(9)12)5-6-11-8/h3-6,11-12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZYLCBKDYUUES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)

![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)